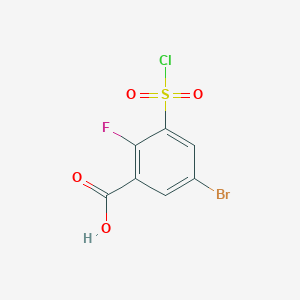5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid
CAS No.: 926251-51-6
Cat. No.: VC8322280
Molecular Formula: C7H3BrClFO4S
Molecular Weight: 317.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 926251-51-6 |
|---|---|
| Molecular Formula | C7H3BrClFO4S |
| Molecular Weight | 317.52 g/mol |
| IUPAC Name | 5-bromo-3-chlorosulfonyl-2-fluorobenzoic acid |
| Standard InChI | InChI=1S/C7H3BrClFO4S/c8-3-1-4(7(11)12)6(10)5(2-3)15(9,13)14/h1-2H,(H,11,12) |
| Standard InChI Key | QGJIUWUCSFPGTB-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)Cl)Br |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)Cl)Br |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 5-bromo-3-chlorosulfonyl-2-fluorobenzoic acid, reflects its substitution pattern on the benzene ring. Its molecular formula is C₇H₃BrClFO₄S, with a calculated molecular weight of 317.42 g/mol . The presence of electron-withdrawing groups (chlorosulfonyl and fluorine) and a heavy halogen (bromine) influences its electronic structure, making it amenable to nucleophilic substitution and coupling reactions.
Table 1: Key Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 926251-51-6 | |
| Molecular Formula | C₇H₃BrClFO₄S | |
| Purity | 95% | |
| Synonyms | CTK5I6255; ZINC100517785 |
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via sulfonation of bromo-fluorobenzoic acid precursors. For example:
-
Sulfonation: Treatment of 5-bromo-2-fluorobenzoic acid with chlorosulfonic acid introduces the chlorosulfonyl group at position 3 .
-
Purification: Recrystallization from polar aprotic solvents yields the final product with 95% purity .
Table 2: Comparative Data for Related Compounds
| Compound | CAS Number | Molecular Weight | Key Differences |
|---|---|---|---|
| 5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid | 926219-28-5 | 273.06 g/mol | Bromine → Chlorine |
| 3-Bromo-5-(chlorosulfonyl)benzoic acid | 1183308-29-3 | 299.53 g/mol | Fluorine absent |
Reactivity Profile
-
Nucleophilic Substitution: The chlorosulfonyl group (-SO₂Cl) reacts with amines to form sulfonamides, a key step in drug discovery .
-
Decarboxylation: Under basic conditions, the carboxylic acid group may decarboxylate, forming reactive intermediates for cross-coupling reactions .
Physicochemical Properties
Thermal Stability
Data on melting/boiling points are unreported, but the compound’s decomposition temperature is estimated to exceed 200°C based on analogs . The chlorosulfonyl group’s lability suggests sensitivity to moisture, necessitating anhydrous storage .
Solubility
-
Polar Solvents: Soluble in DMSO, DMF, and acetonitrile.
-
Aqueous Solubility: Limited (≤1 mg/mL at 25°C) due to the hydrophobic benzene core .
Applications in Pharmaceutical Research
Role in RPA Inhibitor Development
In a CDC study, derivatives of this compound were used to synthesize anthranilic acid-based inhibitors of Replication Protein A (RPA), a target in cancer therapy . For example:
-
Compound 18d: A brominated analog demonstrated submicromolar inhibitory activity (IC₅₀ = 0.89 µM) in fluorescence polarization assays .
Table 3: Biological Activity of Selected Derivatives
| Derivative | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| 5-Bromo-2-fluorobenzamide | RPA | 0.89 | |
| Sulfonamide analogs | Carbonic Anhydrase | 1.2–4.7 |
Agrochemical Intermediates
The compound’s halogen-rich structure makes it a candidate for pesticide synthesis, particularly herbicides targeting acetolactate synthase (ALS) .
Regulatory and Environmental Considerations
Ecotoxicity
Data on aquatic toxicity are unavailable, but structural analogs show moderate persistence in soil (t₁/₂ = 30–60 days) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume